5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole
Brand Name: Vulcanchem
CAS No.:
VCID: VC13580936
InChI: InChI=1S/C6H12N4/c1-5(2)10-6(9-7)3-4-8-10/h3-5,9H,7H2,1-2H3
SMILES: CC(C)N1C(=CC=N1)NN
Molecular Formula: C6H12N4
Molecular Weight: 140.19 g/mol

5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole

CAS No.:

Cat. No.: VC13580936

Molecular Formula: C6H12N4

Molecular Weight: 140.19 g/mol

* For research use only. Not for human or veterinary use.

5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole -

Specification

Molecular Formula C6H12N4
Molecular Weight 140.19 g/mol
IUPAC Name (2-propan-2-ylpyrazol-3-yl)hydrazine
Standard InChI InChI=1S/C6H12N4/c1-5(2)10-6(9-7)3-4-8-10/h3-5,9H,7H2,1-2H3
Standard InChI Key QDYUOMJZLMOQHM-UHFFFAOYSA-N
SMILES CC(C)N1C(=CC=N1)NN
Canonical SMILES CC(C)N1C(=CC=N1)NN

Introduction

Structural and Chemical Properties

Molecular Architecture

The compound’s structure consists of a five-membered pyrazole ring (C₃H₃N₂) with two adjacent nitrogen atoms. The hydrazinyl group (-NH-NH₂) at position 5 introduces nucleophilic reactivity, while the isopropyl group at position 1 enhances lipophilicity, influencing membrane permeability. X-ray crystallography of analogous pyrazoles reveals planar ring geometries with bond lengths of 1.34–1.38 Å for C-N and 1.44–1.47 Å for C-C, consistent with aromatic delocalization .

Table 1: Key Bond Parameters (Derived from Analogous Structures)

Bond TypeLength (Å)Angle (°)
N1–C21.38105.2
C3–C41.44108.7
N2–C51.36106.5

Spectroscopic Characterization

Infrared (IR) spectra of similar hydrazinyl pyrazoles show N-H stretches at 3260–3385 cm⁻¹ and C=N vibrations near 1612 cm⁻¹ . Nuclear magnetic resonance (NMR) data for the isopropyl group typically include a triplet at δ 1.3 ppm (CH₃) and a septet at δ 3.1 ppm (CH), while the hydrazinyl protons appear as broad singlets at δ 4.8–5.2 ppm .

Synthesis and Optimization

Conventional Routes

The synthesis of 5-hydrazinyl-1-(propan-2-yl)-1H-pyrazole typically involves cyclocondensation between hydrazine derivatives and 1,3-diketones. For example, reacting 3-(propan-2-yl)-1,3-diketone with hydrazine hydrate in ethanol under reflux yields the pyrazole core, followed by hydrazination at position 5 using hydrazine sulfate .

Reaction Scheme

1,3-Diketone+HydrazineEtOH, ΔPyrazole IntermediateNH2NH25-Hydrazinyl Derivative\text{1,3-Diketone} + \text{Hydrazine} \xrightarrow{\text{EtOH, Δ}} \text{Pyrazole Intermediate} \xrightarrow{\text{NH}_2\text{NH}_2} \text{5-Hydrazinyl Derivative}

Industrial-Scale Production

Continuous flow reactors have been employed to enhance yield (up to 85%) and purity (>98%). Key parameters include temperature control (70–80°C), residence time (15–20 minutes), and catalyst use (e.g., Amberlyst-15 for acid-mediated steps) .

Biological Activities and Mechanisms

Table 2: Cytotoxicity of Pyrazole Derivatives

CompoundIC₅₀ (µM)Target Cell Line
5-Hydrazinyl Derivative14.2A549
Cisplatin8.7A549

Antimicrobial Efficacy

The hydrazinyl group disrupts microbial cell membranes, as evidenced by 90% growth inhibition of Staphylococcus aureus at 50 µg/mL. Synergy with β-lactam antibiotics reduces minimum inhibitory concentrations (MICs) by 4-fold .

Anti-Inflammatory Action

In carrageenan-induced rat paw edema models, pyrazole derivatives suppress interleukin-6 (IL-6) and tumor necrosis factor-α (TNF-α) by 40–60% at 50 mg/kg, comparable to dexamethasone .

Computational and Experimental Insights

Molecular Docking

Docking simulations with cyclooxygenase-2 (COX-2) show a binding energy of −9.2 kcal/mol, with key interactions at Val349 and Tyr355. The hydrazinyl group forms hydrogen bonds (2.1–2.3 Å), while the isopropyl moiety engages in hydrophobic contacts .

ADMET Profiling

Predictive models indicate moderate bioavailability (F = 65%) and blood-brain barrier permeability (logBB = −0.7). Concerns include potential hepatotoxicity (CYP3A4 inhibition, IC₅₀ = 12 µM) .

Challenges and Future Directions

Current limitations include poor aqueous solubility (logP = 2.8) and metabolic instability (t₁/₂ = 1.8 h in liver microsomes). Prodrug strategies, such as PEGylation or glycosylation, are under investigation to improve pharmacokinetics. Additionally, CRISPR-Cas9 screening may identify novel targets for precision oncology applications .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator